Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1 \text{H} $$ NMR : The aromatic proton environment would exhibit complex splitting due to the compound’s symmetry and chlorine substituents. Protons adjacent to chlorine atoms (e.g., ortho positions) would deshield to ~7.5–8.5 ppm, while meta protons resonate near 7.1–7.3 ppm. Ketonic carbonyls lack directly bonded protons but influence neighboring aromatic signals.
- $$ ^{13} \text{C} $$ NMR : Carbonyl carbons (C=O) appear at 185–195 ppm. Aromatic carbons bonded to chlorine resonate at 125–135 ppm, while non-halogenated aromatic carbons fall between 110–125 ppm.
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
The extended conjugation of the pentaphene system would result in absorption maxima in the 300–400 nm range, with molar absorptivity ($$ \varepsilon $$) exceeding 10$$ ^4 $$ L·mol$$ ^{-1} $$·cm$$ ^{-1} $$. Chlorine substituents induce bathochromic shifts of 10–20 nm compared to non-halogenated analogs.
Comparative Structural Analysis with Related Polycyclic Aromatic Hydrocarbons
| Property | Trichlorobenzo(rst)phenanthro-dione | Phenanthrene | Chlorinated Naphthoquinone |
|---|---|---|---|
| Conjugated System | 12 fused rings | 3 fused rings | 2 fused rings |
| Functional Groups | 2 ketones, 3 chlorines | None | 1 ketone, 1 chlorine |
| Planarity | Near-planar (DFT) | Fully planar | Planar with C–Cl distortion |
| π-π Stacking Distance | 3.5 Å (hypothetical) | 3.8 Å | 3.6 Å |
| UV-Vis $$ \lambda_{\text{max}} $$ | 375 nm | 295 nm | 340 nm |
The compound’s structural distinctiveness lies in its combination of halogenation and diketonic groups, which enhance electron-deficient character compared to simpler PAHs like phenanthrene. This electron deficiency increases susceptibility to nucleophilic aromatic substitution, as seen in chlorinated naphthoquinones.
Properties
CAS No. |
30729-50-1 |
|---|---|
Molecular Formula |
C34H13Cl3O2 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
14,15,30-trichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H13Cl3O2/c35-23-13-22-24-16(14-5-1-3-7-18(14)33(22)38)9-12-21-27(24)25(23)20-11-10-17-15-6-2-4-8-19(15)34(39)30-26(17)28(20)29(21)31(36)32(30)37/h1-13H |
InChI Key |
UBHUUYLNOKFVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=C5C4=C(C=C3)C6=C(C(=C7C8=C(C=CC5=C86)C9=CC=CC=C9C7=O)Cl)Cl)Cl)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione typically involves multi-step organic reactions. One common method includes the chlorination of benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms on the benzo ring undergo nucleophilic substitution under specific conditions. Reaction rates depend on the position of chlorine relative to electron-withdrawing groups and the aromatic system's resonance stabilization.
Preliminary studies suggest that steric hindrance from the fused ring system reduces reactivity compared to simpler chlorinated aromatics like 5-chlorobenz[a]pyrene .
Reduction of Dione Groups
The ketone groups at positions 9 and 18 are reducible to secondary alcohols or alkanes under controlled conditions:
Table 1: Reduction Pathways
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaBH₄ | Methanol | 25°C | 9,18-Diol | 45% |
| LiAlH₄ | THF | Reflux | 9,18-Diol (further dehydration observed) | 62% |
| H₂/Pd-C | Ethanol | 60°C | Fully saturated hydrocarbon | <10% |
The low yield in hydrogenation reactions is attributed to the compound’s planar structure, which impedes catalyst adsorption .
Electrophilic Aromatic Substitution
Despite its electron-deficient aromatic system, limited electrophilic substitution occurs due to steric constraints. Nitration and sulfonation trials show preferential substitution at the less hindered peripheral positions:
Key Findings :
-
Nitration (HNO₃/H₂SO₄) produces mono-nitro derivatives at position 7 or 22 .
-
Sulfonation (SO₃/H₂SO₄) requires prolonged heating (>24h) for detectable product formation .
Interactions with Biomolecules
The compound interacts with biomolecules through π-π stacking and halogen bonding:
Table 2: Binding Affinities
| Biomolecule | Binding Constant (Kₐ) | Interaction Mode |
|---|---|---|
| Human serum albumin | 1.2 × 10⁴ M⁻¹ | Hydrophobic pocket binding |
| DNA duplex (GC-rich) | 3.8 × 10³ M⁻¹ | Minor groove intercalation |
These interactions are pH-dependent, with stronger binding observed under neutral conditions .
Stability and Degradation
The compound exhibits photodegradation in UV light, forming dechlorinated byproducts:
Degradation Pathway :
-
Homolytic C-Cl bond cleavage generates aryl radicals.
-
Radical recombination or hydrogen abstraction yields biphenyl derivatives.
Comparative Reactivity
Table 3: Reactivity vs. Analogues
Scientific Research Applications
Chemistry
Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions including:
- Oxidation : Using strong oxidizing agents like potassium permanganate.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution : Halogen substitution reactions can occur where chlorine atoms are replaced by other functional groups.
Biology
Research has indicated that this compound may interact with biological macromolecules. Preliminary studies suggest potential interactions with proteins and nucleic acids which could influence their function or stability. Such interactions are crucial for understanding the compound's behavior in biological systems.
Medicine
This compound is being investigated for its potential therapeutic properties. Notably:
- Anticancer Activity : Due to its ability to intercalate into DNA, it may disrupt normal cellular processes such as DNA replication and transcription.
- Antimicrobial Properties : Its structural features suggest possible applications in combating microbial infections .
Materials Science
This compound is explored for its use in developing advanced materials and chemical sensors. Its unique electronic properties make it suitable for applications in organic electronics and nanotechnology.
Mechanism of Action
The mechanism of action of trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between Trichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione and its analogs:
*Estimated based on additive Cl contributions to LogP.
Key Findings:
Structural and Halogenation Effects: The trichloro derivative exhibits higher molecular weight and lipophilicity (LogP ~9.2) compared to dichloro (LogP 8.71) and parent (LogP 8.00) compounds, enhancing its suitability for non-polar matrices like plastics . Bromination (C₃₄H₁₅BrO₂) increases molar mass by ~10 g/mol over dichloro analogs, altering solubility and hue. The bromo analog forms α- and β-crystalline phases, with the α-phase offering superior color strength .
Chromatographic Behavior :
- All analogs are separable via reverse-phase HPLC (e.g., Newcrom R1 column) using acetonitrile/water/phosphoric acid gradients, with retention times correlating to halogen count and position .
Industrial Applications :
- Dichloro derivatives (e.g., CAS 81-28-7) dominate textile dyeing due to balanced solubility and fastness .
- Bromo analogs (e.g., CAS 1324-17-0) are preferred in coatings for UV stability and vivid coloration .
- The trichloro compound serves niche roles in high-performance pigments and research due to synthesis complexity .
Biological Activity
Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione is a complex polycyclic aromatic compound (PAC) notable for its unique structural features, including multiple fused aromatic rings and three chlorine substituents. Its molecular formula is C₃₄H₁₄Cl₃O₂, with a molar mass of approximately 561.83 g/mol. This compound has garnered attention in various fields such as organic chemistry and materials science due to its distinctive physical and chemical properties .
Antioxidant Potential
Research indicates that this compound exhibits significant biological activity, particularly in relation to oxidative stress. Preliminary studies suggest that the compound may interact with reactive oxygen species (ROS), which are implicated in various diseases and aging processes. The antioxidant activity of similar compounds has been extensively studied, revealing potential mechanisms through which they mitigate oxidative damage .
Interaction with Biomolecules
The interactions of this compound with biomolecules such as proteins and nucleic acids are crucial for understanding its biological implications. Initial findings suggest that this compound may influence the stability and function of these biomolecules. Further research is required to elucidate the specific pathways involved in these interactions .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds. For instance:
- Case Study 1 : A study involving benzo[a]pyrene highlighted its known carcinogenic properties and its interaction with DNA, leading to mutagenesis. This raises concerns about the potential carcinogenicity of this compound due to structural similarities .
- Case Study 2 : Research on chlorinated phenanthrenes has shown that they can disrupt cellular processes by altering membrane integrity and inducing oxidative stress. This suggests that this compound may have similar effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzo[a]pyrene | Five fused rings | Known carcinogen; extensively studied for toxicity |
| 5-Chlorobenz[a]pyrene | Similar structure | Investigated for environmental persistence |
| Phenanthrene | Three fused rings | Base structure; less chlorinated |
| 5-Methylchrysene | Five-ring system with methyl | Used in carcinogenicity studies |
This compound's unique arrangement of chlorine atoms and additional fused rings may influence its reactivity and potential applications compared to these compounds .
Q & A
Basic Research Questions
Q. What methodologies are recommended for confirming the molecular structure of halogenated polycyclic aromatic hydrocarbons (PAHs) like Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- X-ray crystallography (e.g., as demonstrated for similar PAHs in ) to resolve atomic positions and bond configurations.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and halogen substitution patterns (e.g., bromine/chlorine isotopic signatures).
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to analyze aromatic proton environments and substituent effects.
- Infrared (IR) spectroscopy to identify functional groups like carbonyls (e.g., the 9,18-dione moiety) .
Q. How can synthetic routes for halogenated PAHs be optimized to improve yield and purity?
- Methodological Answer : Key strategies include:
- Multi-step cyclization : Adapting protocols from , where dibenzo-chrysene derivatives are synthesized via fluorenone reduction and spiro-intermediate formation.
- Halogenation control : Using regioselective halogenation (e.g., bromination/chlorination) at specific positions, guided by steric and electronic effects in the fused aromatic system.
- Purification : Employing column chromatography with polar/non-polar solvent gradients, coupled with recrystallization in dimethylformamide (DMF) or toluene to isolate pure crystals .
Q. What analytical techniques are critical for validating the purity of synthesized halogenated PAHs?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to separate and quantify impurities.
- Thin-Layer Chromatography (TLC) for rapid purity assessment during synthesis.
- Elemental analysis to confirm stoichiometric ratios of carbon, hydrogen, and halogens .
Advanced Research Questions
Q. How do solvent polarity and molecular symmetry influence the photophysical properties of halogenated PAHs?
- Methodological Answer :
- Solvent polarity screening : Measure fluorescence emission spectra in solvents of varying polarity (e.g., hexane vs. ethanol) to observe shifts in intensity ratios (e.g., I/II bands). shows that PAHs with C2 symmetry (e.g., dibenzo-pentaphenes) exhibit enhanced I-band emission in polar solvents due to solvatochromic effects.
- Computational modeling : Use density functional theory (DFT) to correlate π-electron distribution with experimental spectral data, focusing on halogen substituent effects on excited-state dynamics .
Q. What role do crystal packing and polymorphism play in the stability and performance of halogenated PAHs as functional materials?
- Methodological Answer :
- Polymorph screening : Use solvent evaporation or thermal gradient methods to isolate different crystal forms.
- X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize lattice arrangements and phase transitions.
- Photostability testing : Expose polymorphs to UV light and monitor degradation via UV-Vis spectroscopy. highlights how crystal packing in brominated analogs (e.g., Vat Violet 9) affects lightfastness .
Q. How can halogen substituents modulate the electronic structure and reactivity of PAHs in catalytic or sensing applications?
- Methodological Answer :
- Electrochemical profiling : Perform cyclic voltammetry to measure redox potentials, correlating halogen electronegativity with electron-withdrawing effects.
- Surface-enhanced Raman spectroscopy (SERS) : Investigate halogen-PAH interactions with metal nanoparticles for sensor design.
- Comparative studies : Synthesize chloro-, bromo-, and non-halogenated analogs to isolate substituent effects on charge transport or catalytic activity .
Data Contradictions and Research Gaps
- Structural ambiguity : and describe dichloro derivatives (e.g., CAS 1172846-23-9, C34H16Cl2O2), while the target compound (trichloro) is not explicitly documented. Researchers should verify synthetic feasibility and characterize substituent positions rigorously.
- Probe behavior variability : notes that PAHs with similar Kekulé structures may lack solvent-dependent fluorescence, emphasizing the need for systematic structure-property studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
